prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidothiazine core with a methoxyphenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a key protein involved in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce inflammation and potentially slow the progression of certain diseases .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar methoxyphenyl group and has been studied for its anti-inflammatory properties.
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: Another related compound with a similar core structure, known for its biological activities.
Uniqueness
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique combination of a pyrimidothiazine core and a methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential biological significance. Its unique structural attributes provide a basis for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies.
Chemical Structure and Properties
This compound features a pyrimido-thiazine core with several functional groups that enhance its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H24N2O5S |
Molecular Weight | 416.5 g/mol |
IUPAC Name | This compound |
CAS Number | 618411-42-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Research indicates that its structural components may allow it to interact effectively with key biological macromolecules such as enzymes and DNA.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial strains by interfering with critical cellular processes. For instance:
- Mechanism of Action : The compound may inhibit enzymes involved in cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives has also been documented:
-
Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Example Study : A study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines, suggesting that modifications to the structure could enhance potency.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of similar pyrimido-thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanisms
In another study focused on the anticancer properties of related compounds, researchers observed that treatment with pyrimido-thiazine derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS is known to trigger apoptosis pathways.
Research Findings
Research has identified several mechanisms through which prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine can exert its biological effects:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- DNA Intercalation : The structural features may allow for intercalation into DNA, disrupting replication processes.
- Receptor Binding : The presence of various functional groups enhances binding affinity to specific receptors involved in cellular signaling.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
prop-2-enyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-4-9-25-18(23)16-12(2)20-19-21(15(22)8-10-26-19)17(16)13-6-5-7-14(11-13)24-3/h4-7,11,17H,1,8-10H2,2-3H3 |
InChI Key |
LVKLUHVRGKWUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Origin of Product |
United States |
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